Cas no 2138142-49-9 (2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)

2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-

-

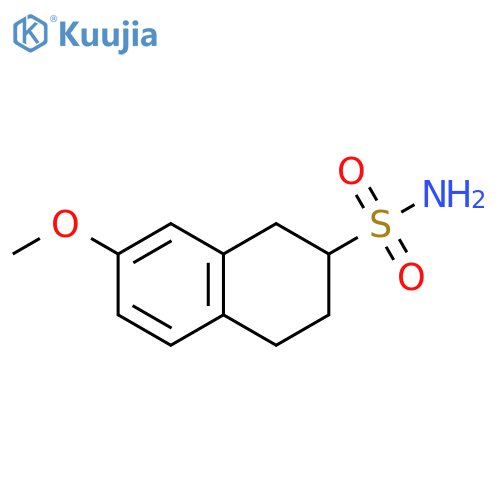

- インチ: 1S/C11H15NO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6,11H,3,5,7H2,1H3,(H2,12,13,14)

- InChIKey: RJOPKEDMEKEFCW-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=CC(OC)=C2)CCC1S(N)(=O)=O

2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-679707-0.05g |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

2138142-49-9 | 0.05g |

$1140.0 | 2023-03-11 | ||

| Enamine | EN300-679707-1.0g |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

2138142-49-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-679707-2.5g |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

2138142-49-9 | 2.5g |

$2660.0 | 2023-03-11 | ||

| Enamine | EN300-679707-0.1g |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

2138142-49-9 | 0.1g |

$1195.0 | 2023-03-11 | ||

| Enamine | EN300-679707-5.0g |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

2138142-49-9 | 5.0g |

$3935.0 | 2023-03-11 | ||

| Enamine | EN300-679707-0.5g |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

2138142-49-9 | 0.5g |

$1302.0 | 2023-03-11 | ||

| Enamine | EN300-679707-0.25g |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

2138142-49-9 | 0.25g |

$1249.0 | 2023-03-11 | ||

| Enamine | EN300-679707-10.0g |

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |

2138142-49-9 | 10.0g |

$5837.0 | 2023-03-11 |

2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- 関連文献

-

1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-に関する追加情報

Introduction to 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- (CAS No. 2138142-49-9)

2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- (CAS No. 2138142-49-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound belongs to the class of naphthalene derivatives, which are widely studied for their potential applications in drug development. The presence of a sulfonamide group and a methoxy substituent in its molecular structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for further chemical modifications and therapeutic applications.

The molecular structure of 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- consists of a naphthalene core modified with a sulfonamide moiety at the 2-position and a methoxy group at the 7-position. The tetrahydropyridine ring further enhances its complexity and potential for biological interactions. This compound's synthesis involves multi-step organic transformations, including sulfonylation and functional group interconversions, which highlight the synthetic challenges and opportunities in medicinal chemistry.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial properties and have been extensively used in antibiotics such as sulfamethoxazole. The introduction of additional functional groups like the methoxy moiety can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, leading to novel therapeutic agents.

One of the most compelling aspects of 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- is its potential as a lead compound in drug discovery. The sulfonamide group serves as a hydrogen bond acceptor and can interact with various biological targets such as enzymes and receptors. The methoxy group enhances lipophilicity and can influence membrane permeability, making this compound an attractive candidate for further development.

Recent studies have demonstrated the utility of naphthalene sulfonamides in addressing various therapeutic challenges. For instance, modifications to the naphthalene core have led to compounds with enhanced binding affinity to target proteins. The tetrahydropyridine ring in 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- contributes to its ability to engage multiple binding sites simultaneously, which is crucial for developing high-affinity ligands.

The synthesis of 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- involves sophisticated organic reactions that require careful optimization to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the tetrahydropyridine ring efficiently. Additionally, protecting group strategies are essential to prevent unwanted side reactions during multi-step syntheses.

In terms of biological activity, preliminary studies suggest that 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory diseases. The sulfonamide moiety's ability to disrupt enzyme-substrate interactions makes it a potent candidate for drug development. Furthermore, the methoxy group's hydrophobicity may enhance cellular uptake and distribution.

The pharmaceutical industry is increasingly interested in developing small molecule inhibitors that target specific disease pathways. 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- represents an example of how structural modifications can lead to compounds with tailored biological activities. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced efficacy and reduced toxicity.

Future directions in the study of 2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy- include exploring its potential as an antiviral or anticancer agent. The compound's ability to interact with biological targets through multiple binding modes suggests its versatility in drug design. Additionally, investigating its mechanism of action will provide insights into how it modulates disease-related pathways.

The development of new synthetic methodologies is also crucial for advancing research on this compound. Innovations in catalytic systems and green chemistry principles can improve synthetic efficiency while minimizing environmental impact. Such advancements will facilitate the production of large quantities of 2-Naphthalenesulfonamide,1,2,3,4-tetrahydro-7-methoxy- for preclinical and clinical studies.

In conclusion, 2-Naphthalenesulfonamide,1,2,3,4-tetrahydro-7-methoxy-(CAS No. 2138142-49-9) is a structurally complex and biologically active compound with significant potential in pharmaceutical research。 Its unique properties make it an attractive scaffold for developing novel therapeutic agents。 Ongoing studies aim to elucidate its mechanisms of action and explore new applications in medicine。 As synthetic methodologies continue to evolve,the accessibility of this compound will increase,fostering further innovation in drug discovery。

2138142-49-9 (2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-) 関連製品

- 1214372-33-4(3'-Difluoromethoxy-2'-fluoroacetophenone)

- 2137663-88-6({3-[(But-3-en-1-yl)(methyl)amino]-2,2-difluoropropyl}(ethyl)amine)

- 1067905-53-6(3-(furan-3-yl)prop-2-en-1-amine)

- 189161-81-7(4-(4-Carboxyphenyl)-2-methylphenol)

- 2416235-36-2(2-(2-methyl-1,3-benzoxazol-4-yl)ethan-1-amine dihydrochloride)

- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)

- 689251-97-6((2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid)

- 2757951-20-3(1,4-Oxazepane-6-thiol)

- 1805503-24-5(3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

- 1805945-36-1(6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)